molecular formula C25H23N3O2 B5765719 N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B5765719
M. Wt: 397.5 g/mol
InChI Key: FZCDIGKVYGDGHP-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group, a methyl group, and a diphenylpyrazole core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where 2-methoxybenzyl chloride reacts with the pyrazole intermediate in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    25I-NBOMe: A potent serotonin receptor agonist with hallucinogenic properties.

    25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent, also known for its psychoactive effects.

    25C-NBOMe: Another analog with a chlorine substituent, exhibiting similar pharmacological properties.

Uniqueness

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Unlike the NBOMe compounds, which are primarily known for their psychoactive effects, this compound is explored for a broader range of applications, including its potential therapeutic benefits and industrial uses.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18-23(25(29)26-17-20-13-9-10-16-22(20)30-2)24(19-11-5-3-6-12-19)27-28(18)21-14-7-4-8-15-21/h3-16H,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCDIGKVYGDGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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